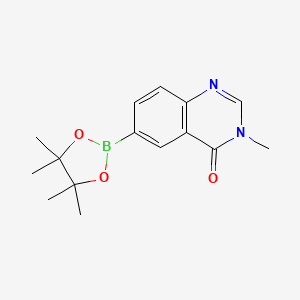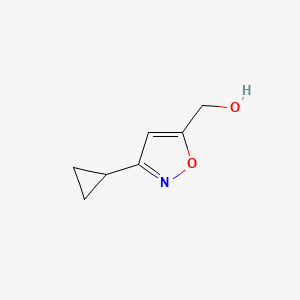
N-((5-bromopyridin-3-yl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives like “N-((5-bromopyridin-3-yl)methyl)propan-2-amine” has been studied extensively. For instance, a study published in Scientific Reports demonstrated the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method showed promise for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis
The molecular structure of “N-((5-bromopyridin-3-yl)methyl)propan-2-amine” is represented by the formula C8H11BrN2. The average mass of the molecule is 201.064 Da .Physical And Chemical Properties Analysis
“N-((5-bromopyridin-3-yl)methyl)propan-2-amine” has a molecular weight of 229.12 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
1. Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines Compounds like N-((5-bromopyridin-3-yl)methyl)propan-2-amine can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds have significant biological and therapeutic value .
2. Development of Pharmaceuticals N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized from compounds like N-((5-bromopyridin-3-yl)methyl)propan-2-amine, have received great attention in recent years due to their varied medicinal applications .
3. Synthesis of Polycyclic Azaarenes 2-Amino-5-bromopyridine, a related compound, has been used in the synthesis of polycyclic azaarenes . It’s plausible that N-((5-bromopyridin-3-yl)methyl)propan-2-amine could be used in a similar manner.
4. Potential Treatment of Type II Diabetes Mellitus Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds, which could potentially be synthesized from N-((5-bromopyridin-3-yl)methyl)propan-2-amine, have been studied for their potential in the treatment of type II diabetes mellitus .
5. Synthesis of Various Organic Compounds N-((5-bromopyridin-3-yl)methyl)propan-2-amine, being a brominated pyridine derivative, could potentially be used in the synthesis of a wide range of organic compounds, as suggested by the various compounds listed on Sigma-Aldrich’s website .
6. Research and Development in Organic Chemistry Given its structure, N-((5-bromopyridin-3-yl)methyl)propan-2-amine could be used in research and development in organic chemistry, particularly in the study of reactions involving brominated pyridine derivatives .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)12-5-8-3-9(10)6-11-4-8/h3-4,6-7,12H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVKVOAQAZHSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655640 |
Source


|
| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-3-yl)methyl)propan-2-amine | |
CAS RN |
104290-49-5 |
Source


|
| Record name | 5-Bromo-N-(1-methylethyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104290-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597870.png)








![2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid](/img/structure/B597883.png)


![N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B597889.png)
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)